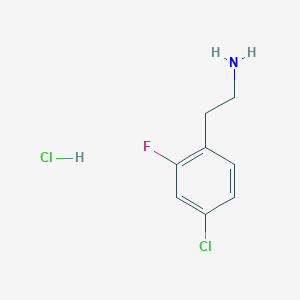

2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride

Description

2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride is a halogenated phenylalkylamine derivative characterized by a chloro substituent at the para position and a fluoro substituent at the ortho position on the benzene ring. The compound’s molecular formula is C₈H₁₀Cl₂FN, with a molecular weight of 210.08 . It is commonly utilized in pharmaceutical and chemical research, particularly in the synthesis of receptor-targeting molecules due to its structural versatility and electronic properties.

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWYMUUJTLHHST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-2-fluorobenzaldehyde.

Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

Conversion to Amine: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.

Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free amine with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.

Reduction: Reduction reactions can target the aromatic ring or the amine group.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield the corresponding nitro compound, while substitution reactions can lead to various substituted phenethylamines.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can modulate various physiological and biochemical processes, making it a compound of interest in neuropharmacology.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

*Estimated based on structural similarity.

Structural Isomerism and Substituent Positioning

- 2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl (CAS 874285-32-2) is a positional isomer of the target compound, with chlorine and fluorine swapped between ortho and para positions .

Stereochemical Variations

- The (R)-enantiomer of the target compound (CAS 856562-91-9) exemplifies the importance of chirality in drug design.

Functional Group Modifications

- 1-(4-Fluorophenyl)-2-methylpropan-2-amine HCl (CAS 1200-27-7) introduces a branched methyl group on the ethanamine chain, increasing steric bulk and lipophilicity (logP) compared to the linear chain of the target compound . Such modifications could enhance blood-brain barrier penetration but reduce aqueous solubility.

- 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol HCl (CAS 2794-41-4) incorporates a hydroxyl group and methylamino substitution, enhancing polarity and hydrogen-bonding capacity. This may improve solubility but reduce membrane permeability .

Electronic Effects of Substituents

- 2-(3,4-Dimethylphenyl)ethan-1-amine HCl (CAS 5470-35-9) features electron-donating methyl groups, contrasting with the electron-withdrawing chloro and fluoro groups in the target compound. This difference could influence acidity (pKa) of the amine group and resonance stabilization .

Implications for Research and Development

While the evidence lacks direct biological data, structural comparisons suggest:

Positional Isomerism : Subtle changes in substituent placement (e.g., Cl/F positions) can modulate receptor interactions.

Chirality : Enantiomers may require separate evaluation for activity and toxicity.

Branched vs. Linear Chains : Branching improves lipophilicity but may hinder target engagement.

Electron-Withdrawing vs. Donating Groups : Chloro/fluoro substituents stabilize negative charges, whereas methyl groups enhance electron density.

Biological Activity

2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride, also known as (S)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride, is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both chlorine and fluorine substituents on the phenyl ring significantly influences its pharmacokinetics and interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl ring with chlorine and fluorine substituents, contributing to its unique reactivity and biological profile. The amine functional group suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine pathways.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound has been associated with the modulation of neurotransmitter systems, potentially acting as a selective serotonin reuptake inhibitor (SSRI). This mechanism suggests its utility in treating mood disorders such as depression and anxiety.

- Dopaminergic Pathways : Preliminary studies indicate that it may influence dopaminergic pathways, which are critical in various neurological conditions, including Parkinson's disease.

- Receptor Interactions : Interaction studies have shown that the compound can bind to various receptors and enzymes, influencing biochemical pathways related to its targets. This includes potential interactions with serotonin receptors and other neurotransmitter-related proteins.

The mechanism of action for this compound involves:

- Molecular Targets : The compound interacts with specific enzymes and receptors involved in neurotransmission.

- Pathways : It may influence pathways related to serotonin and dopamine metabolism, leading to therapeutic effects in mood regulation and neuroprotection.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)ethan-1-amine | Chlorine only | Moderate SSRI activity |

| 1-(4-Fluorophenyl)ethan-1-amine | Fluorine only | Limited receptor interaction |

| 1-(4-Bromo-2-fluorophenyl)ethan-1-amine | Bromine and fluorine | Enhanced receptor binding |

The dual presence of chlorine and fluorine in this compound enhances its reactivity and interaction potential compared to other similar compounds.

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study demonstrated its efficacy in modulating serotonin levels in animal models, indicating potential antidepressant effects.

- Another investigation found that the compound could significantly alter dopamine levels in specific brain regions, suggesting implications for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Chloro-2-fluorophenyl)ethan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including Friedel-Crafts alkylation or reductive amination of substituted phenylacetones. For example, analogous compounds like 2-(2,5-dimethoxyphenyl)ethan-1-amine derivatives are synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution, followed by HCl salt formation . Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or Ni catalysts for halogenated intermediates.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : 60–80°C minimizes side reactions like dehalogenation .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR (D₂O) shows resonances for the ethylamine chain (δ 2.8–3.2 ppm, multiplet) and aromatic protons (δ 7.1–7.5 ppm, doublets for Cl/F substitution) .

- HPLC-MS : Retention time and m/z ([M+H]⁺ ~218.6) confirm purity and molecular weight .

- Elemental Analysis : Cl/F content validated via combustion analysis (theoretical Cl: 16.2%; F: 7.3%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Gloves (nitrile), goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl fumes.

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize cell-based assays (e.g., HEK293 cells expressing 5-HT₂A receptors) to compare ligand binding (IC₅₀) .

- Salt form vs. free base : Confirm whether activity data refer to the hydrochloride salt or free amine, as protonation affects membrane permeability .

- Metabolic stability : Use liver microsome assays (e.g., rat/human) to assess degradation rates, which may explain in vitro/in vivo discrepancies .

Q. What strategies optimize the compound’s selectivity for serotonin receptors over adrenergic receptors?

- Methodological Answer :

- Structural modifications : Introduce bulky substituents at the ethylamine chain (e.g., methyl groups) to sterically hinder adrenergic receptor binding .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with 5-HT₂A vs. α₁-adrenergic receptors, focusing on hydrophobic pockets .

- Functional assays : Measure cAMP accumulation (β-arrestin recruitment for 5-HT₂A) to quantify bias factors .

Q. How do solvent polarity and pH affect the compound’s stability in long-term storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.